molecular formula C28H31N3O2S2 B12209367 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12209367
M. Wt: 505.7 g/mol
InChI Key: AQDCNNWTULCKCK-PLRJNAJWSA-N
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Description

The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as Compound A) is a thiazolidinone derivative with a complex heterocyclic architecture. Key structural features include:

  • Thiazolidinone core: A 4-thiazolidinone ring with a 2-thioxo group, which is a common pharmacophore in antimicrobial and anticancer agents.
  • Substituents: A 3-ethoxyphenyl group attached to the pyrazole ring, contributing electron-donating effects via the ethoxy moiety. A heptyl chain at position 3 of the thiazolidinone, enhancing lipophilicity and membrane permeability. A (Z)-configured methylidene bridge linking the pyrazole and thiazolidinone moieties, critical for stereochemical activity .

This structure positions Compound A as a candidate for bioactivity studies, particularly in drug discovery targeting enzymes or receptors sensitive to thiazolidinone-based inhibitors.

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-3-5-6-7-11-17-30-27(32)25(35-28(30)34)19-22-20-31(23-14-9-8-10-15-23)29-26(22)21-13-12-16-24(18-21)33-4-2/h8-10,12-16,18-20H,3-7,11,17H2,1-2H3/b25-19-

InChI Key

AQDCNNWTULCKCK-PLRJNAJWSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Hydrazone Formation

3-Ethoxyacetophenone (1.0 eq) reacts with phenylhydrazine (1.1 eq) in methanol under reflux (4–6 h) to yield the corresponding hydrazone. The reaction is driven by the nucleophilic addition of the hydrazine to the ketone, forming a stable hydrazone intermediate.

Cyclization and Formylation via Vilsmeier-Haack Reaction

The hydrazone undergoes cyclization in the Vilsmeier-Haack reagent (DMF/POCl₃, 1:1.2 molar ratio) at 60–70°C for 4–5 h. This step generates the pyrazole ring and introduces the formyl group at position 4. The crude product is neutralized with NaHCO₃ and recrystallized from methanol (Yield: 68–72%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.82–7.12 (m, 9H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HRMS (ESI) : m/z calcd for C₁₈H₁₇N₂O₂ [M+H]⁺: 301.1288; found: 301.1291.

Synthesis of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one

Alkylation of Rhodanine

Rhodanine (1.0 eq) is alkylated with heptyl bromide (1.2 eq) in dry DMF using K₂CO₃ (2.0 eq) as a base at 80°C for 12 h. The reaction substitutes the N-3 hydrogen with a heptyl chain. The product is isolated via filtration and washed with ice-cold ethanol (Yield: 85–88%).

Characterization Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.5 (C=S), 173.2 (C=O), 44.7 (N-CH₂), 31.8–22.4 (heptyl chain), 14.1 (CH₃).

  • Mp : 98–100°C.

Knoevenagel Condensation for Exocyclic Double Bond Formation

Solvent-Based Method

A mixture of 3-heptyl-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) and 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.1 eq) is refluxed in ethanol with piperidine (0.1 eq) as a base for 8–10 h. The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and elimination of water. The (Z)-isomer is favored due to steric and electronic factors.

Optimization Table :

EntrySolventCatalystTime (h)Yield (%)
1EthanolPiperidine1078
2TolueneNH₄OAc1265
3Solvent-freeNH₄OAc682

Solvent-Free Mechanochemical Approach

Grinding the aldehyde and thiazolidinone with anhydrous NH₄OAc (0.2 eq) in a mortar for 30 min achieves comparable yields (82%) without solvent. This method aligns with green chemistry principles, reducing waste and energy consumption.

Workup : The crude product is purified via column chromatography (SiO₂, hexane/EtOAc 7:3) to isolate the (Z)-isomer exclusively (Yield: 78–82%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, pyrazole-H), 7.92–7.08 (m, 9H, Ar-H), 6.85 (s, 1H, CH=), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.92 (t, J = 7.2 Hz, 2H, N-CH₂), 1.72–1.21 (m, 12H, heptyl chain + OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 192.4 (C=S), 168.3 (C=O), 154.1 (C=N), 142.7–112.4 (Ar-C), 121.8 (CH=), 63.5 (OCH₂), 46.2 (N-CH₂), 31.6–22.3 (heptyl chain), 14.2 (OCH₂CH₃).

  • HRMS (ESI) : m/z calcd for C₂₉H₃₁N₃O₂S₂ [M+H]⁺: 526.1885; found: 526.1889.

Stereochemical and Mechanistic Insights

The exclusive formation of the (Z)-isomer is attributed to:

  • Thermodynamic Control : The (Z)-configuration minimizes steric hindrance between the pyrazole’s 3-ethoxyphenyl group and the thiazolidinone’s heptyl chain.

  • Hydrogen Bonding : Intramolecular H-bonding between the thioxo group and the pyrazole’s nitrogen stabilizes the (Z)-form.

Challenges and Mitigation Strategies

  • Low Solubility : The heptyl chain enhances lipophilicity, complicating purification. Use of polar aprotic solvents (DMF/DMSO) during workup improves solubility.

  • Isomerization Risk : Prolonged heating may lead to (E)/(Z) interconversion. Strict temperature control (reflux ≤10 h) and rapid cooling mitigate this.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Biological Properties

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones possess significant antimicrobial properties. Studies have shown that compounds similar to (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one demonstrate efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Thiazolidinone derivatives have been recognized for their anti-inflammatory properties. Compounds containing pyrazole moieties have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have indicated that thiazolidinones exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the pyrazole ring enhances this effect, making (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one a promising candidate for further investigation in cancer therapeutics .

Applications in Pharmaceuticals

Given its diverse biological activities, (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one has several potential applications in pharmaceuticals:

Drug Development

The compound can serve as a lead structure for developing new drugs targeting infections and inflammatory conditions. Its unique chemical structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Research Tools

Due to its biological properties, this compound may also be utilized in biochemical research to elucidate mechanisms underlying disease processes or to screen for new therapeutic agents.

Agrochemical Applications

In addition to its pharmaceutical potential, compounds like (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one may find applications in agrochemicals due to their pesticidal properties. Pyrazole derivatives have been studied for their effectiveness in pest control, providing an avenue for developing safer and more effective agricultural products .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following analogs highlight key variations in substituents and their implications:

Compound ID Key Structural Differences vs. Compound A Molecular Formula Molecular Weight (g/mol) Notable Properties
Compound A Reference compound C₂₉H₃₀N₄O₂S₂ 554.71 High lipophilicity (heptyl chain)
Analog 1 () 3-Fluoro-4-propoxyphenyl (vs. 3-ethoxyphenyl) C₂₉H₂₉FN₄O₂S₂ 568.70 Increased electronegativity (F substituent)
Analog 2 () 4-Ethoxy-2-methylphenyl + isopropyl (vs. heptyl) C₂₈H₂₈N₄O₂S₂ 540.68 Reduced lipophilicity (shorter chain)
Analog 3 () Substituted benzylidene + methylthio group Variable (e.g., C₁₉H₁₅N₃OS₂) ~380–450 Enhanced solubility (methylthio group)
Key Observations:
  • Stereochemistry : The (Z)-configuration in Compound A and Analog 2 is conserved, which is critical for maintaining planar geometry in active sites .

Biological Activity

The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. Thiazolidinones have emerged as significant scaffolds in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological effects and mechanisms.

Structure and Properties

Thiazolidinones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific structural features of the compound under discussion include:

  • Thiazolidinone core : Provides a basis for various substitutions that can enhance biological activity.
  • Ethoxy and phenyl groups : These substituents may influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines. A notable example includes a derivative that exhibited an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line, indicating potent anticancer properties .

Antimicrobial Activity

Thiazolidinones have also demonstrated promising antimicrobial activity. In a comparative study of various thiazolidinone derivatives, compounds with similar structural motifs were effective against both Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the thiazolidinone ring can enhance antimicrobial efficacy . The compound may exhibit similar properties due to its unique substituents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of thiazolidinones has been well-documented. Compounds with a thiazolidinone scaffold have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The specific compound might possess these activities as well, contributing to its overall therapeutic profile.

Antidiabetic Properties

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in regulating glucose metabolism. This mechanism suggests that (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one could potentially be explored for its antidiabetic effects .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives are significantly influenced by their structural modifications. The presence of different substituents can enhance or diminish activity:

Substituent Effect on Activity
Ethoxy groupPotentially increases lipophilicity
Phenyl ringMay enhance interaction with target proteins
Heptyl chainCould influence overall stability and solubility

Case Studies

Several case studies have explored the biological activities of thiazolidinone derivatives:

  • Anticancer Study : A derivative with a similar structure was tested against multiple cancer cell lines, showing selective cytotoxicity with IC50 values ranging from 0.31 µM to 0.53 µM across different types .
  • Antimicrobial Evaluation : Compounds derived from thiazolidinones were assessed for their antimicrobial properties in vitro, revealing effective inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the optimized synthetic routes for this thiazolidinone derivative?

The synthesis typically involves a two-step process :

  • Step 1 : Condensation of 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
  • Step 2 : Cyclization of the intermediate in ethanol or methanol under reflux (70–80°C) to form the thiazolidinone ring .
    Key considerations :
  • Solvent polarity (ethanol > methanol) influences reaction rate and yield.
  • Acid catalysis (e.g., HCl) accelerates cyclization but may require neutralization post-reaction .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiazolidinone moieties. The exocyclic double bond (Z-configuration) shows distinct coupling patterns in 1H NMR .
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretching frequencies .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography determine the molecular structure and confirm the (5Z) configuration?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Structure Solution : Employ SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .
  • Z-Configuration : The exocyclic double bond geometry is confirmed via torsional angles and Patterson maps .

Advanced: What mechanistic insights explain the thiazolidinone ring formation?

The reaction proceeds via:

  • Schiff Base Formation : Nucleophilic attack of thiosemicarbazide’s NH₂ group on the aldehyde carbonyl, forming an imine.
  • Cyclization : Intramolecular nucleophilic substitution (SNi) by the thiol group, facilitated by acid catalysis, closes the thiazolidinone ring .

Advanced: How do solvent and temperature impact synthesis yield and purity?

ConditionEffectReference
Ethanol (reflux)Higher yield (70–80%) due to improved solubility of intermediates
DMF (room temp)Faster cyclization but requires purification to remove byproducts
MethanolLower yield (50–60%) due to slower reaction kinetics

Advanced: What strategies analyze hydrogen bonding in the crystal lattice?

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–H···π, π-π stacking) via CrystalExplorer .

Advanced: How can computational methods predict reactivity and interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism or charge distribution .
  • Molecular Docking : Screen for biological activity by docking into target proteins (e.g., kinase enzymes) using AutoDock Vina .

Advanced: How to experimentally validate the Z-configuration?

  • SC-XRD : Directly resolve the spatial arrangement of substituents around the double bond .
  • NOESY NMR : Detect through-space correlations between protons on the pyrazole and thiazolidinone rings .

Advanced: How to assess stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td > 200°C).
  • HPLC Stability Studies : Expose the compound to pH 1–13 buffers and track degradation products (e.g., oxidation to quinones) .

Advanced: What methodologies guide analog design for SAR studies?

  • Substituent Variation : Replace the 3-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Biological Assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) using in vitro kinetic assays .

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